
Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate” is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities . Quinolines are valuable in drug research and development, and many publications have recently dealt with their synthetic analogs .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years. Various synthetic methodologies have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . The trifluoromethylation of 4-iodo-7-chloroquinoline by action of trifluoromethylcopper(I)phenanthroline complex represents a modern way to 4-trifluoromethyl-7-chloroquinoline .Molecular Structure Analysis
Quinoline-2,4-diones, a class of compounds related to the molecule , display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinolines have been found to undergo various chemical reactions. For example, quinoline N-oxides can undergo a highly chemoselective deoxygenation using Hantzsch esters as the stoichiometric reductants . A single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine followed by π-nucleophile addition to the activated intermediate and annulation .Aplicaciones Científicas De Investigación
Agrochemicals
Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate: is a compound that has found significant use in the agrochemical industry. Its trifluoromethyl group is particularly effective in the protection of crops from pests. The unique combination of the physicochemical properties of the fluorine atom and the characteristics of the quinoline moiety contribute to its effectiveness .
Pharmaceutical Industry
In the pharmaceutical sector, this compound serves as a precursor for the synthesis of various drugs. The trifluoromethyl group enhances the biological activity of pharmaceuticals, making this compound a valuable intermediate in drug development .
Synthesis of Trifluoromethylpyridines
The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active ingredients for both agrochemicals and pharmaceuticals. These derivatives are crucial due to their biological activities and are often used in the market approval of new pharmaceuticals and veterinary products .
Chemical Intermediate
It acts as a chemical intermediate for the synthesis of several crop-protection products. The demand for such intermediates is high, as they are essential for the production of effective agrochemicals .
Radical Trifluoromethylation
This compound is involved in radical trifluoromethylation processes. The trifluoromethyl group plays an important role in the modification of carbon-centered radical intermediates, which is a significant area of research in organic chemistry .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing field, and “Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate” contributes to this area by providing a pathway to introduce fluorine atoms into complex molecules. This is crucial for the advancement of materials science and the creation of new functional materials .
Mecanismo De Acción
Target of Action
The primary targets of Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate are currently unknown. The compound belongs to the quinoline family, which is known for its wide range of biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The trifluoromethyl group often enhances the biological activity of fluorinated compounds
Biochemical Pathways
Quinoline derivatives have been found to exhibit antibacterial, antineoplastic, and antiviral activities, suggesting they may interact with multiple pathways . .
Pharmacokinetics
The compound’s molecular weight is 285.222, which is within the range generally favorable for oral bioavailability. The presence of the methoxy and trifluoromethyl groups may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body.
Result of Action
Given the known biological activities of quinoline derivatives , it is possible that this compound could have a range of effects at the molecular and cellular levels
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-19-11-8-4-3-7(13(14,15)16)5-10(8)17-6-9(11)12(18)20-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMLUGXBLMXHDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC=C1C(=O)OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-7-(trifluoromethyl)quinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

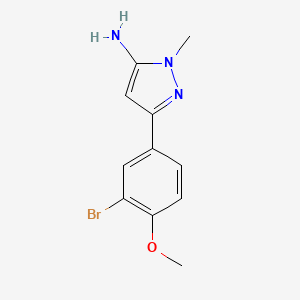
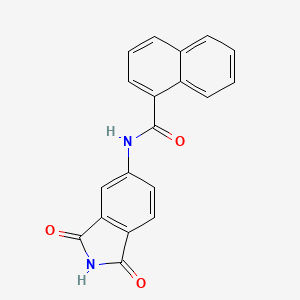
![tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate](/img/structure/B2358784.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide](/img/structure/B2358785.png)
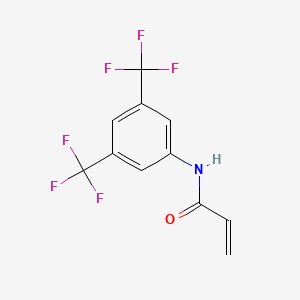
![4-[2-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2358788.png)
![N-cyclohexyl-4-{2-[(3-methoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2358794.png)
![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2358795.png)
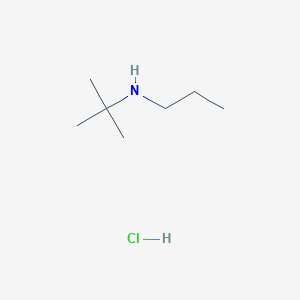

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2358798.png)
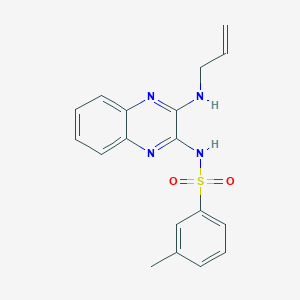
![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2358801.png)
